5-(2-Bromophenyl)-5-oxovaleric acid
Overview
Description
5-(2-Bromophenyl)-5-oxovaleric acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a bromine atom attached to the phenyl ring and a ketone group on the valeric acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)-5-oxovaleric acid typically involves the bromination of phenyl derivatives followed by the introduction of the valeric acid chain. One common method includes the following steps:
Bromination: The starting material, phenylacetic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of Valeric Acid Chain: The brominated product is then reacted with a suitable reagent, such as butyric anhydride, under acidic conditions to form the valeric acid chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromophenyl)-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxylic acid or ketone groups.
Reduction: Formation of 5-(2-Bromophenyl)-5-hydroxyvaleric acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Bromophenyl)-5-oxovaleric acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Bromophenyl)-5-oxovaleric acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound can inhibit specific enzymes or modulate receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-5-oxovaleric acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-(4-Bromophenyl)-5-oxovaleric acid: The bromine atom is positioned differently on the phenyl ring, affecting its chemical properties.
Uniqueness
5-(2-Bromophenyl)-5-oxovaleric acid is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its chemical reactivity and potential applications. This compound’s distinct structure allows for targeted interactions in various chemical and biological processes.
Properties
IUPAC Name |
5-(2-bromophenyl)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c12-9-5-2-1-4-8(9)10(13)6-3-7-11(14)15/h1-2,4-5H,3,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVADNGAAQDTJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564180 | |
Record name | 5-(2-Bromophenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124576-25-6 | |
Record name | 5-(2-Bromophenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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